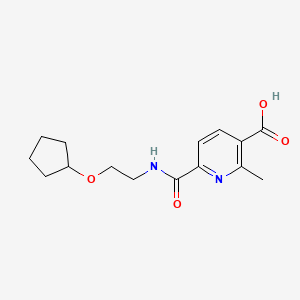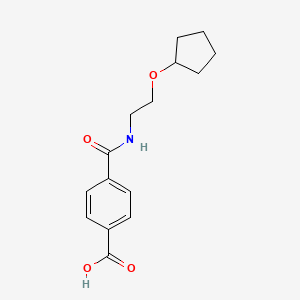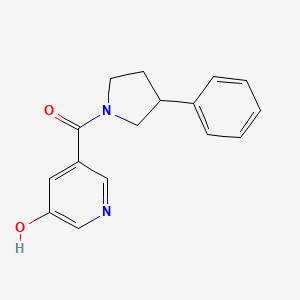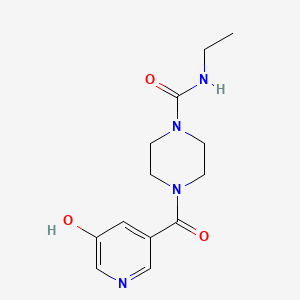![molecular formula C14H21N3O2 B7577395 5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide, also known as H 1152 or Y-27632, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that regulates various cellular processes, including cell migration, proliferation, and contraction. H 1152 has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
H 1152 selectively inhibits ROCK by binding to its ATP-binding site, leading to the inhibition of downstream signaling pathways involved in cell migration, proliferation, and contraction. This results in the suppression of various cellular processes that contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects
H 1152 has been shown to have various biochemical and physiological effects, including the inhibition of myosin light chain phosphorylation, the reduction of intracellular calcium levels, the activation of Akt and ERK signaling pathways, and the modulation of gene expression. These effects contribute to the therapeutic potential of H 1152 in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
H 1152 has several advantages for lab experiments, including its high selectivity and potency, its ability to inhibit ROCK in various cell types and tissues, and its availability in both in vitro and in vivo models. However, H 1152 also has some limitations, including its potential off-target effects, its variable pharmacokinetics, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on H 1152, including the development of more potent and selective ROCK inhibitors, the identification of novel therapeutic applications, and the optimization of drug delivery and pharmacokinetics. Additionally, the combination of H 1152 with other drugs or therapies may enhance its therapeutic efficacy in various diseases.
Méthodes De Synthèse
H 1152 can be synthesized using various methods, including the reaction of 3-pyridinecarboxylic acid with 4-methyl-1-piperidinamine, followed by the addition of 2-bromoethylamine hydrobromide. The resulting compound is then treated with hydroxylamine hydrochloride to obtain H 1152. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
H 1152 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, H 1152 has been shown to inhibit cancer cell migration and invasion, leading to the suppression of tumor growth and metastasis. In cardiovascular diseases, H 1152 has been shown to improve vascular function and reduce blood pressure. In neurological disorders, H 1152 has been shown to promote axonal growth and regeneration, leading to the restoration of neuronal function.
Propriétés
IUPAC Name |
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-2-5-17(6-3-11)7-4-16-14(19)12-8-13(18)10-15-9-12/h8-11,18H,2-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMJTLMIJUSPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)
![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)


![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)